molecular formula C17H19N3O B2572784 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine CAS No. 338954-65-7

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

Cat. No. B2572784
CAS RN: 338954-65-7
M. Wt: 281.359
InChI Key: ZQJRFPWZOPTSQM-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a methoxybenzyl group attached at the 1-position and an amine group at the 4-position of the benzimidazole ring. It also has two methyl groups at the 5 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, the methoxybenzyl group at the 1-position, and the amine group at the 4-position . The two methyl groups at the 5 and 6 positions would add to the overall bulkiness of the molecule .


Chemical Reactions Analysis

Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can donate electron pairs to metal ions . The amine group at the 4-position could potentially be protonated under acidic conditions or form amides with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability . The methoxybenzyl and amine groups, along with the two methyl groups, could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the efficient synthesis of benzimidazole derivatives, including methods for creating highly substituted compounds with potential applications in medicinal chemistry and materials science. For instance, Cobo et al. (2018) developed a concise synthesis for 6-benzimidazolyl-5-nitrosopyrimidines, showcasing a method that could be applied to the synthesis of structurally related compounds, including "1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine" (Cobo et al., 2018).

Biological Activities

Benzimidazole derivatives have been widely studied for their antibacterial and antifungal activities. For example, Vlaović et al. (1992) synthesized 1,2-diaminobenzimidazoles and explored their antibacterial and antifungal activities, demonstrating the potential for benzimidazole derivatives in developing new antimicrobial agents (Vlaović et al., 1992). Similarly, Patil et al. (2010) investigated the cytotoxicity and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, highlighting the antimicrobial potential of these complexes (Patil et al., 2010).

Material Science and Other Applications

The synthesis of benzimidazole derivatives extends to applications in material science, such as the development of fluorescent materials and surfactants. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and studied their fluorescent properties, indicating the potential use of these compounds in fluorescent applications and as whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be explored for potential uses in medicinal chemistry or other fields .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-7-15-17(16(18)12(11)2)19-10-20(15)9-13-5-4-6-14(8-13)21-3/h4-8,10H,9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJRFPWZOPTSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

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